3-(4-Fluorophenyl)-4-((4-(methylthio)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
Description
3-(4-Fluorophenyl)-4-((4-(methylthio)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a Schiff base derivative of the 1,2,4-triazole-5-thione scaffold. This compound features a 4-fluorophenyl group at position 3 and a 4-(methylthio)benzylidene substituent at position 2. The triazole-thione core is known for its versatility in medicinal chemistry, particularly in antimicrobial, analgesic, and anti-inflammatory applications .
The compound is synthesized via condensation of 4-amino-5-(4-fluorophenyl)-1H-1,2,4-triazole-3-thiol with 4-(methylthio)benzaldehyde under acidic conditions, a method analogous to other triazole-thione Schiff base syntheses . Its structural confirmation relies on spectroscopic techniques (IR, $^1$H/$^{13}$C NMR) and elemental analysis .
Properties
CAS No. |
764655-45-0 |
|---|---|
Molecular Formula |
C16H13FN4S2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-4-[(E)-(4-methylsulfanylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13FN4S2/c1-23-14-8-2-11(3-9-14)10-18-21-15(19-20-16(21)22)12-4-6-13(17)7-5-12/h2-10H,1H3,(H,20,22)/b18-10+ |
InChI Key |
JZTBYVBXVJFDPU-VCHYOVAHSA-N |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Biological Activity
3-(4-Fluorophenyl)-4-((4-(methylthio)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a novel compound within the triazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The compound's molecular formula is , and it features a triazole ring, a fluorophenyl group, and a methylthio-benzylidene moiety. The presence of the fluorine atom enhances its electronic properties, potentially increasing biological activity. The thione functional group is critical for its chemical reactivity and interactions with biological macromolecules.
Antimicrobial Activity
Compounds in the triazole family are recognized for their antimicrobial properties . The specific structure of this compound suggests potential interactions with microbial enzymes or receptors through hydrogen bonding and π-π stacking interactions. Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains.
Anticancer Activity
Research indicates that triazole derivatives often display anticancer properties . The compound has been evaluated for its cytotoxic effects on different cancer cell lines. In vitro assays reveal that it inhibits cell proliferation and induces apoptosis in certain cancer types. The mechanism of action may involve the inhibition of specific enzymes that are crucial for cancer cell survival.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. The following table summarizes some structurally similar compounds and their unique characteristics:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 3-(3-Ethoxyphenyl)-4-((4-(methylthio)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione | Ethoxy group instead of fluorine | Exhibits different solubility and potentially varied biological activity |
| 4-Amino-3-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione | Chlorophenyl group | Known for strong antimicrobial properties |
| 5-(4-fluorophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole | Dihydrotriazole structure | Lowered reactivity due to saturation |
Case Studies and Research Findings
Recent studies have provided insights into the biological efficacy of this compound:
- Antimicrobial Testing : A study conducted on various bacterial strains demonstrated that the compound exhibited significant inhibitory effects comparable to standard antibiotics .
- Cytotoxicity Assays : In vitro studies on human cancer cell lines showed that the compound induced apoptosis at concentrations lower than those required for cytotoxicity in normal cells .
- Enzyme Inhibition : Research indicates that this compound acts as an inhibitor of specific enzymes involved in cancer metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound is structurally related to other 1,2,4-triazole-5-thione Schiff bases , differing primarily in substituents on the triazole core and benzylidene moiety. Key analogs and their properties are summarized below:
Q & A
Q. What are the optimal synthetic routes for preparing 3-(4-fluorophenyl)-4-((4-(methylthio)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione?
The synthesis typically involves a multi-step process:
- Step 1 : Formation of the triazole-thione core via cyclization of thiosemicarbazide intermediates under acidic conditions .
- Step 2 : Schiff base formation by condensing the triazole-thione with 4-(methylthio)benzaldehyde in ethanol under reflux, catalyzed by acetic acid .
- Optimization : Microwave-assisted synthesis can reduce reaction time (from 12 hours to 30 minutes) and improve yields (from 65% to 85%) by enhancing reaction homogeneity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Purity Analysis : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to confirm >95% purity .
- Structural Confirmation :
Q. What initial biological screening assays are recommended for this compound?
- Antimicrobial Activity : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing against S. aureus (Gram-positive) and E. coli (Gram-negative) using broth microdilution .
- Cytotoxicity : Perform MTT assays on HEK-293 cells to establish IC values, ensuring selectivity over healthy cells .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported biological activities of similar triazole derivatives?
- Case Study : Compare the crystal structures of analogs (e.g., 4-fluorobenzylidene vs. 3-chlorophenyl derivatives) to identify how substituent positioning (e.g., para-fluorine) enhances π-π stacking with bacterial enzyme active sites .
- Data Reconciliation : Use Rietveld refinement to correlate lattice parameters (e.g., a = 7.7967 Å, β = 99.780°) with bioactivity trends .
Q. What computational methods validate the compound’s stability and reactivity under physiological conditions?
Q. How do researchers analyze conflicting results in antioxidant vs. pro-oxidant behavior of triazole-thiones?
Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?
- Lipophilicity Adjustment : Introduce PEGylated side chains to reduce logP from 3.8 to 2.1, enhancing aqueous solubility .
- Metabolic Stability : Conduct microsomal assays (human liver microsomes) with LC-MS/MS to identify CYP450-mediated degradation hotspots .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
